2-Butylazo-2-propyl hydroperoxide

Description

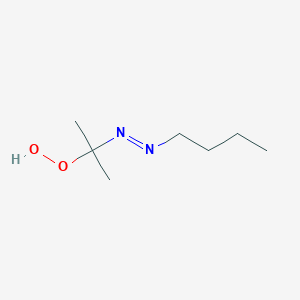

Structure

3D Structure

Properties

CAS No. |

117135-59-8 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butyl(2-hydroperoxypropan-2-yl)diazene |

InChI |

InChI=1S/C7H16N2O2/c1-4-5-6-8-9-7(2,3)11-10/h10H,4-6H2,1-3H3 |

InChI Key |

OBCIJGSAPVQGBS-UHFFFAOYSA-N |

SMILES |

CCCCN=NC(C)(C)OO |

Canonical SMILES |

CCCCN=NC(C)(C)OO |

Synonyms |

2-Butylazo-2-propyl hydroperoxide |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Butylazo 2 Propyl Hydroperoxide

Precursor Reactant Considerations for Azo-Hydroperoxide Formation

The creation of azo-hydroperoxides hinges on the careful selection of precursor reactants. The foundational precursor is typically an azo-alkane, which for the target compound is 2-butylazo-2-propane. The stability and reactivity of this azo compound are paramount. Azo-alkanes themselves can be synthesized through methods like the oxidation of corresponding hydrazines. organic-chemistry.org The nature of the alkyl groups attached to the azo group plays a significant role in the stability of the final azo-hydroperoxide product.

The second key reactant is an oxidizing agent capable of introducing the hydroperoxide group. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice for this transformation. arkat-usa.org The concentration and purity of the hydrogen peroxide are critical parameters that can influence the reaction's efficiency and the formation of byproducts.

Direct Synthesis Approaches

Direct synthesis methods aim to form the hydroperoxide group on the azo-containing scaffold in a single primary reaction step.

Reaction of Corresponding Alcohol with Hydrogen Peroxide

Reaction Scheme:

R-OH + H₂O₂ ⇌ R-OOH + H₂O (where R = 2-butylazo-2-propyl group)

To drive the reaction towards the formation of the desired hydroperoxide, the removal of water is often necessary. The success of this method is contingent on several factors, as detailed in the table below.

| Factor | Influence on Reaction |

| Hydrogen Peroxide Concentration | Higher concentrations can increase the reaction rate but may also lead to safety concerns and byproduct formation. arkat-usa.org |

| Catalyst | An appropriate acid catalyst is crucial for activating the alcohol. |

| Temperature | Reaction temperature affects the rate and equilibrium position. |

| Reaction Time | Sufficient time is required to reach equilibrium or completion. |

Liquid-Phase Oxidation Techniques

Liquid-phase autoxidation of the corresponding azo-alkane, 2-butylazo-2-propane, presents an alternative route. This process involves the reaction of the azo-alkane with molecular oxygen in a liquid medium. pageplace.demdpi.com The reaction typically proceeds through a free-radical chain mechanism, which can be initiated by a radical initiator or through photo-oxidation. pageplace.de

The initial step is the formation of an alkyl radical from the azo-alkane. This radical then reacts with oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another azo-alkane molecule, yielding the target hydroperoxide and a new alkyl radical, thereby propagating the chain reaction. pageplace.de The efficiency of this method is sensitive to the reaction conditions, including the oxygen pressure and the presence of initiators.

Catalytic Synthesis Investigations

Catalysts can significantly enhance the rate and selectivity of the synthesis of 2-Butylazo-2-propyl hydroperoxide.

Acid-Catalyzed Pathways

As noted in the direct synthesis from the corresponding alcohol, acid catalysis is instrumental. The acid protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water) and thus facilitating the nucleophilic attack by hydrogen peroxide. researchgate.net A variety of acids can be employed for this purpose.

Common Acid Catalysts:

| Catalyst | Notes |

| Sulfuric Acid | A strong and effective catalyst, though its corrosive nature requires careful handling. google.com |

| p-Toluenesulfonic Acid | A solid, organic acid that is often easier to handle than sulfuric acid. |

Metal-Catalyzed Synthetic Routes

The use of metal catalysts in the synthesis of hydroperoxides is an area of active research. Certain metal complexes have been shown to catalyze the oxidation of hydrocarbons to hydroperoxides. mdpi.comresearchgate.net In the synthesis of this compound, a metal catalyst could potentially mediate the direct oxidation of 2-butylazo-2-propane.

Transition metal ions are known to be effective in this regard. researchgate.net While they can also catalyze the decomposition of hydroperoxides, careful selection of the metal and precise control of reaction conditions can favor the formation of the desired product. researchgate.net For instance, iron and osmium derivatives have been studied for their catalytic activity in alcohol oxidation using hydrogen peroxide. researchgate.net Similarly, copper-based catalysts have been investigated for the catalytic wet peroxide oxidation of azo compounds. nih.gov The development of efficient and selective metal-catalyzed routes remains a key objective in the synthesis of complex organic peroxides.

Multi-step Synthetic Strategies and Reaction Sequence Optimization

The primary and most direct synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, acetone (B3395972) n-butylhydrazone, followed by its subsequent autoxidation.

Step 1: Synthesis of Acetone n-butylhydrazone

The initial step involves the condensation reaction between acetone and n-butylhydrazine. This reaction is a standard method for the formation of hydrazones. prepchem.com

Reaction Scheme: (CH₃)₂C=O + n-C₄H₉NHNH₂ → (CH₃)₂C=NNHC₄H₉ + H₂O

To optimize this reaction and drive the equilibrium towards the product, a drying agent such as potassium hydroxide (B78521) pellets or anhydrous sodium sulfate (B86663) is typically added to remove the water formed during the reaction. prepchem.comresearchgate.net The reaction is generally carried out in a suitable solvent, and the mixture is stirred to ensure complete reaction.

Table 1: Optimized Parameters for Acetone n-butylhydrazone Synthesis

| Parameter | Condition | Rationale |

| Reactants | Acetone, n-Butylhydrazine | Direct precursors for the hydrazone. |

| Solvent | Ether or Methanol | Provides a medium for the reaction. prepchem.comchemicalbook.com |

| Temperature | Cooled initially (ice bath) | To control the initial exothermic reaction. prepchem.com |

| Drying Agent | Potassium Hydroxide pellets | Removes water, driving the reaction to completion. prepchem.com |

| Reaction Time | Several minutes to a few hours | Allows for the completion of the condensation reaction. |

Step 2: Autoxidation of Acetone n-butylhydrazone

The second and crucial step is the autoxidation of the synthesized acetone n-butylhydrazone to yield this compound. This reaction occurs by exposing the hydrazone to molecular oxygen, typically from the air. researchgate.netnih.gov Hydrazones of aliphatic ketones, such as acetone n-butylhydrazone, are known to be significantly more reactive towards autoxidation compared to their aromatic counterparts. researchgate.netnih.gov

Reaction Scheme: (CH₃)₂C=NNHC₄H₉ + O₂ → (CH₃)₂C(OOH)N=NC₄H₉

Optimization of this step involves controlling the reaction conditions to favor the formation of the hydroperoxide and minimize by-products. The reaction rate can be influenced by factors such as the solvent, temperature, and the presence of initiators or catalysts.

Table 2: Reaction Sequence Optimization for this compound Synthesis

| Step | Reaction | Key Optimization Parameters | Desired Outcome |

| 1 | Hydrazone Formation | Stoichiometry of reactants, efficient water removal, temperature control. | High yield and purity of acetone n-butylhydrazone. |

| 2 | Autoxidation | Controlled oxygen supply, solvent choice, potential use of a catalyst. | Selective formation of this compound. |

Mechanistic Elucidation of Synthetic Pathways

The formation of this compound via the autoxidation of acetone n-butylhydrazone proceeds through a free-radical chain mechanism.

The key intermediate in the autoxidation process is the hydrazonyl radical . This radical is formed through the abstraction of a hydrogen atom from the N-H bond of the hydrazone. nih.gov

Initiation: The reaction can be initiated by trace amounts of radical species or by auto-initiation. A hydrogen atom is abstracted from the nitrogen of the acetone n-butylhydrazone, forming a hydrazonyl radical.

(CH₃)₂C=NNH-C₄H₉ + Initiator → (CH₃)₂C=NN•-C₄H₉ + Initiator-H

Propagation: The hydrazonyl radical then reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can subsequently abstract a hydrogen atom from another molecule of the hydrazone, propagating the chain reaction and forming the hydroperoxide product.

(CH₃)₂C=NN•-C₄H₉ + O₂ → (CH₃)₂C(OO•)N=NC₄H₉ (CH₃)₂C(OO•)N=NC₄H₉ + (CH₃)₂C=NNHC₄H₉ → (CH₃)₂C(OOH)N=NC₄H₉ + (CH₃)₂C=NN•-C₄H₉

While the autoxidation of reactive hydrazones can proceed without a catalyst, the use of certain metal complexes can influence the reaction rate and selectivity. Transition metal complexes, such as those containing cobalt or copper, have been reported to catalyze the oxidation of hydrazines and hydrazones. nih.gov For instance, cobalt-tetrasulfophthalocyanine has been shown to enhance the autoxidation of hydrazines. nih.gov

In the context of this compound synthesis, a catalyst could potentially:

Increase the rate of initiation: By facilitating the formation of the initial hydrazonyl radicals.

Improve selectivity: By directing the reaction towards the desired hydroperoxide product and minimizing the formation of by-products.

The specific choice of catalyst and its concentration would need to be optimized to achieve the desired outcome.

Table 3: Potential Catalysts for Hydrazone Autoxidation

| Catalyst Type | Example | Potential Role |

| Cobalt Complexes | Cobalt-tetrasulfophthalocyanine | Enhance the rate of autoxidation. nih.gov |

| Copper Complexes | Copper salts | Catalyze the oxidation of the N-H bond. |

During the synthesis of this compound, several by-products can be formed, primarily during the autoxidation step.

One potential side reaction is the formation of an azine . Hydrazones, particularly when derived from hydrazine (B178648) itself, can condense with another molecule of the carbonyl compound to form an azine. ontosight.ai In this case, acetone azine could be a potential by-product if unreacted acetone is present during the autoxidation or if the hydrazone is unstable.

Azine Formation: 2 (CH₃)₂C=O + n-C₄H₉NHNH₂ → (CH₃)₂C=N-N=C(CH₃)₂ + ...

Further oxidation of the desired hydroperoxide or side reactions of the radical intermediates can lead to other degradation products.

Mitigation Strategies:

Purity of Precursors: Ensuring the high purity of the starting acetone n-butylhydrazone is crucial. Any unreacted acetone or hydrazine can lead to side reactions.

Controlled Reaction Conditions: Careful control of temperature and oxygen concentration can help to minimize the formation of degradation products. Lower temperatures generally favor the formation of hydroperoxides over other oxidation products.

Use of Inhibitors: In some cases, radical inhibitors can be used to quench unwanted side reactions, although this must be carefully balanced to not inhibit the desired autoxidation.

Purification: After the reaction, purification techniques such as column chromatography or distillation under reduced pressure can be employed to isolate the this compound from any by-products.

Table 4: Common By-products and Mitigation Approaches

| By-product | Formation Pathway | Mitigation Strategy |

| Acetone Azine | Condensation of hydrazone with excess acetone. | Use of stoichiometric amounts of reactants in the first step; purification of the hydrazone before oxidation. |

| Degradation Products | Over-oxidation or side reactions of radical intermediates. | Control of reaction time, temperature, and oxygen supply; use of selective catalysts. |

Decomposition Mechanisms and Radical Generation from 2 Butylazo 2 Propyl Hydroperoxide

Thermal Decomposition Pathways

Thermal decomposition of 2-Butylazo-2-propyl hydroperoxide involves the cleavage of its weakest bonds when subjected to heat. The presence of both an azo and a hydroperoxide functionality suggests that multiple decomposition routes can occur, often in competition with each other.

Homolytic Cleavage of Peroxide (–OOH) and Azo (–N=N–) Bonds

The primary pathway for radical generation from this compound is through the homolytic cleavage of the O–O bond within the hydroperoxide group and the C–N bonds of the azo group. Azo compounds are well-known thermal initiators that decompose by breaking the two carbon-nitrogen bonds, releasing a stable molecule of nitrogen gas and forming two alkyl radicals. bohrium.comresearchgate.net This process is generally considered concerted, meaning the two C-N bonds break simultaneously. researchgate.net

Simultaneously, the peroxide bond (O–O) in the hydroperoxide group is thermally labile. Homolytic cleavage of this bond results in the formation of an alkoxyl radical and a hydroxyl radical. The decomposition of organic hydroperoxides can serve as a source of reactive oxygen-centered radicals. rsc.orgnih.gov For a molecule like this compound, the initial fragmentation could occur at either the azo or the hydroperoxide group, depending on their relative bond dissociation energies and the reaction temperature. Studies on related azo-peroxy compounds have shown that the azo group may decompose at lower temperatures, followed by the decomposition of the peroxy group at higher temperatures. researchgate.net

Activation Energy and Kinetic Studies of Decomposition

For instance, kinetic studies on the decomposition of α-alkoxyalkyl-hydroperoxides have determined activation energies in the range of 12-19 kcal/mol. rsc.orgnih.govrsc.org These studies demonstrate a clear temperature dependence on the first-order rate constant of decomposition. As the temperature increases, the rate of decomposition, and thus radical generation, increases exponentially. nih.gov The decomposition of azo compounds also follows first-order kinetics, with activation energies typically falling in a range that allows for controlled radical generation at moderate temperatures. researchgate.net

Table 1: Illustrative Temperature Dependence of Decomposition for an Analogous α-Alkoxyalkyl-hydroperoxide

| Temperature (K) | First-Order Rate Coefficient (k) (s⁻¹) |

| 288 | (5.3 ± 0.2) × 10⁻⁴ |

| 298 | (1.2 ± 0.3) × 10⁻³ |

| 308 | (2.1 ± 1.4) × 10⁻³ |

This data is for an α-alkoxyalkyl-hydroperoxide and is presented for illustrative purposes to show the typical effect of temperature on decomposition rates. nih.gov

Influence of Solvent Environment on Decomposition Rates

The solvent in which the decomposition occurs can influence the rate of radical formation. The stability of the generated radicals and the transition state leading to them can be affected by the polarity and viscosity of the solvent. For azo compounds, the rate of decomposition is largely independent of the solvent viscosity, which supports a concerted mechanism where cage return of the radicals is minimal. researchgate.net

Catalytic Decomposition of the Compound

The decomposition of the hydroperoxide group in this compound can be significantly accelerated by the presence of catalysts, particularly transition metal salts.

Transition Metal-Mediated Radical Generation

Transition metals with variable oxidation states, such as copper, cobalt, and iron, are effective catalysts for the decomposition of hydroperoxides. researchgate.netosti.govlookchem.com The catalytic cycle typically involves a redox process where the metal ion interacts with the hydroperoxide. For example, a metal ion in a lower oxidation state (e.g., Cu(I)) can react with the hydroperoxide to generate an alkoxyl radical and a hydroxyl anion, with the metal being oxidized (to Cu(II)). beilstein-journals.orgacs.org The metal ion in the higher oxidation state can then react with another molecule of hydroperoxide to produce a peroxyl radical and a proton, regenerating the lower oxidation state of the metal. beilstein-journals.org

This catalytic process provides an alternative, lower-energy pathway for the decomposition of the hydroperoxide group, allowing for radical generation at temperatures much lower than those required for thermal decomposition. lookchem.com This is a key principle in many oxidation reactions and polymerization systems where hydroperoxides are used as initiators. beilstein-journals.orgmpg.de

Initiator Concentration Effects on Radical Flux

The rate of radical generation, or radical flux, is directly related to the concentration of the initiator. According to the principles of chemical kinetics, for a first-order decomposition reaction, the rate of radical formation is proportional to the concentration of the initiator. libretexts.org Therefore, increasing the concentration of this compound will lead to a higher rate of radical production.

However, at very high initiator concentrations, side reactions and radical-radical recombination can become more prevalent. This can lead to a decrease in initiator efficiency, where not all generated radicals contribute to the desired subsequent reactions (e.g., polymerization). The concentration of the initiator must be carefully controlled to achieve the desired radical flux for a specific application while minimizing wasteful side reactions. bohrium.com

Characterization and Quantification of Generated Radical Species

The unique structure of this compound, featuring both an azo group (-N=N-) and a hydroperoxide group (-OOH), allows for its decomposition into a variety of radical species. The characterization and quantification of these radicals are crucial for understanding the subsequent chemical pathways they initiate.

Formation of Alkoxy (RO•) and Hydroxyl (HO•) Radicals

Research has shown that the decomposition of 2-(t-Butylazo)prop-2-yl hydroperoxide, a closely related compound, serves as a convenient source of hydroxyl (HO•) radicals in organic media. rsc.org In the presence of a suitable nitroxide, this compound has been observed to decompose cleanly, yielding both hydroxyl and t-butyl radicals. rsc.org The rate constant for its disappearance in cyclohexane (B81311) has been determined and is described by the equation: k = 9.58 × 10¹⁴ exp(–1.47 × 10⁴/T)s⁻¹. rsc.org

While direct studies on this compound are limited, the behavior of analogous hydroperoxides, such as tert-butyl hydroperoxide (TBHP), provides valuable insights into the potential formation of alkoxy (RO•) radicals. The decomposition of organic hydroperoxides can be initiated by various means, including thermal or photolytic methods, as well as through interactions with transition metals or other chemical species. nih.govarkat-usa.org Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is a primary technique for detecting and identifying these transient radical species. nih.gov

Studies on TBHP have demonstrated that its decomposition can lead to the formation of alkoxyl radicals. nih.gov For instance, the metal-independent decomposition of TBHP in the presence of halogenated quinones has been shown to produce t-butoxyl radicals (t-BuO•). nih.gov

The generation of hydroxyl radicals from organic hydroperoxides has also been a subject of investigation. For example, the decomposition of cumene (B47948) hydroperoxide has been observed to produce OH radicals, a process that is significantly enhanced in the presence of Fe²⁺ ions through Fenton-like reactions. copernicus.org Similarly, studies on TBHP have shown that it can yield hydroxyl radicals, with the efficiency of formation being influenced by the solvent environment. copernicus.org

Detection and Identification of Transient Radical Intermediates (e.g., Peroxyl, Allyloxyl, Oxiranylcarbinyl Radicals)

The decomposition of hydroperoxides is also known to produce peroxyl radicals (ROO•). In studies involving the photolytic decomposition of TBHP and cumene hydroperoxide, the initial formation of alkoxyl radicals is followed by their reaction with excess hydroperoxide. nih.gov This subsequent reaction, involving hydrogen abstraction, leads to the generation of peroxyl radicals, which can be detected as their corresponding adducts with spin traps. nih.gov

While the formation of peroxyl radicals is a well-documented pathway in the decomposition of many hydroperoxides, specific research detailing the detection and identification of peroxyl, allyloxyl, or oxiranylcarbinyl radicals directly from the decomposition of this compound is not extensively available in the reviewed literature. The formation of allyloxyl and oxiranylcarbinyl radicals would likely depend on the presence of specific substrates or reaction conditions that facilitate intramolecular rearrangements or reactions with other molecules containing allyl or epoxide functionalities, respectively.

The table below summarizes the types of radicals generated from the decomposition of 2-(t-Butylazo)prop-2-yl hydroperoxide and the analogous tert-butyl hydroperoxide, along with the methods used for their detection.

| Compound | Generated Radicals | Detection Method |

| 2-(t-Butylazo)prop-2-yl hydroperoxide | Hydroxyl (HO•), t-Butyl | Inferred from reaction products in the presence of a nitroxide |

| tert-Butyl hydroperoxide (analogous) | Alkoxyl (t-BuO•), Peroxyl (t-BuOO•), Methyl (•CH₃) | Electron Spin Resonance (ESR) with spin trapping (e.g., DMPO) |

Applications of 2 Butylazo 2 Propyl Hydroperoxide As a Radical Initiator in Advanced Chemical Synthesis

Polymerization Science and Material Innovation

The generation of free radicals by initiators is a cornerstone of polymerization, enabling the synthesis of a vast array of polymeric materials. wikipedia.orgfujifilm.com Organic peroxides and azo compounds are principal classes of initiators used in the production of polymers like low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), and acrylics (PMMA). pergan.com The choice of initiator is critical as it influences the polymerization kinetics and the final properties of the polymer. pergan.com

2-Butylazo-2-propyl hydroperoxide is effectively utilized as a radical initiator for the polymerization of vinyl monomers, with a particular emphasis on acrylate (B77674) and methacrylate (B99206) polymers. ontosight.ai Upon decomposition, it forms free radicals that initiate the chain-growth process of these monomers. ontosight.ai This application is crucial in the manufacturing of various materials, including coatings, adhesives, and resins. ontosight.ai The ability of this initiator to function at relatively low temperatures is an asset for creating materials with specific, tailored properties. ontosight.ai

The general process of radical polymerization initiated by such compounds involves several key steps:

Initiation: The initiator decomposes to form primary radicals.

Propagation: The primary radicals react with monomer units to form growing polymer chains.

Termination: The growth of polymer chains is halted through combination or disproportionation reactions.

The reactivity of acrylate and methacrylate monomers in these polymerization processes is well-documented, forming the basis for a wide range of commercially important materials.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture, including molecular weight, polydispersity, and block copolymer formation. wikipedia.orgnsf.govunc.edu These methods rely on a dynamic equilibrium between active propagating radicals and dormant species. While azo compounds and peroxides are common classes of initiators for radical polymerization, specific studies detailing the application of this compound in CRP techniques like ATRP or RAFT are not extensively available in the reviewed literature. The compatibility and effectiveness of this bifunctional initiator in such controlled systems would require further dedicated research.

Research on methacrylate polymerization has demonstrated a clear relationship between initiator concentration and polymer characteristics. For instance, in the synthesis of polymethacrylate (B1205211) bone cement using a benzoyl peroxide (BPO)/N,N-dimethylaniline (DMA) redox system, increasing the BPO concentration led to a significant increase in the polymerization rate. mdpi.com However, this can also impact the molecular weight of the resulting polymer; a higher concentration of initiator typically produces a larger number of shorter polymer chains, thus decreasing the average molecular weight. This change in molecular weight can directly affect the mechanical properties of the final material, such as its compressive strength. researchgate.netmdpi.com Studies have shown that there is often an optimal initiator concentration to achieve desired properties like maximum compressive strength and conversion of double bonds. nih.govmdpi.com

While these findings are based on other initiators, the fundamental principles apply to radical polymerization in general. It is expected that varying the concentration of this compound would similarly allow for the modulation of properties in acrylate and methacrylate polymers. Higher concentrations would likely increase the polymerization rate while potentially lowering the average molecular weight. However, specific quantitative data on the effect of this compound concentration on polymer properties requires targeted investigation.

Table 1: General Influence of Initiator Concentration on Polymer Properties

| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Polymerization Time |

| Low | Slower | Higher | Longer |

| High | Faster | Lower | Shorter |

This table represents general trends observed in radical polymerization.

Advanced Organic Transformation Methodologies

Radical initiators are not limited to polymerization; they are also instrumental in a variety of organic transformations. The radicals generated can participate in complex reaction cascades, enabling the formation of intricate molecular architectures.

Hydroperoxides, particularly tert-butyl hydroperoxide (TBHP), are widely used as oxidants in various organic reactions, including the epoxidation of alkenes. shokubai.orgyork.ac.ukresearchgate.netrsc.org These reactions are of significant industrial importance for the synthesis of fine chemicals and intermediates. For example, TBHP is used in metal-catalyzed systems to convert alkenes to their corresponding epoxides. researchgate.net While this compound possesses a hydroperoxide functional group, which suggests potential utility in oxidation chemistry, specific research documenting its application in oxidation and epoxidation reactions is not prominent in the surveyed scientific literature.

The formation of carbon-carbon bonds is a central theme in organic synthesis. Radical coupling reactions represent a powerful method for achieving this, often proceeding through the generation of radical intermediates that subsequently combine. nih.gov While radical initiators are essential for starting such processes, the literature reviewed does not provide specific examples of this compound being used to initiate C-C bond forming reactions through radical coupling pathways. Further research would be necessary to explore the potential of this bifunctional initiator in this domain of synthetic methodology.

Functionalization of Hydrocarbons, Ethers, and other Organic Substrates

There is no available research data on the use of this compound for the functionalization of hydrocarbons, ethers, or other organic substrates.

Asymmetric Synthesis and Chiral Intermediate Formation facilitated by Radical Processes

No published studies were found that utilize this compound to facilitate asymmetric synthesis or the formation of chiral intermediates through radical processes.

Three-Component Reactions Involving Hydroperoxides and Radical Intermediates

Specific research detailing the application of this compound in three-component reactions is not present in the available scientific literature.

Spectroscopic and Analytical Characterization in 2 Butylazo 2 Propyl Hydroperoxide Research

Advanced Spectroscopic Techniques for Structural Elucidation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the butyl and propyl groups. The protons on the carbons adjacent to the azo group (-N=N-) and the hydroperoxide group (-OOH) would exhibit characteristic chemical shifts. For comparison, in tert-butyl hydroperoxide, the methyl protons appear at approximately 1.2 ppm, and the hydroperoxide proton signal is typically a broad singlet that can range from 7 to 9 ppm, depending on the solvent and concentration. spectrabase.comtaylorfrancis.com

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. The carbons bonded to the nitrogen of the azo group and the oxygen of the hydroperoxide group would be significantly deshielded, appearing at lower field values. For instance, in tert-butyl hydroperoxide, the quaternary carbon is observed around 70 ppm, and the methyl carbons are at about 26 ppm. taylorfrancis.com

¹⁷O NMR: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the oxygen atoms in the hydroperoxide group. taylorfrancis.com

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be employed to calculate theoretical NMR chemical shifts, which, when compared with experimental data, provide a powerful tool for structural confirmation. taylorfrancis.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Butylazo-2-propyl Hydroperoxide Moiety Analogs

| Functional Group | Analogous Compound | Typical Chemical Shift (ppm) |

| Hydroperoxide (-OOH) | tert-Butyl hydroperoxide | 7.0 - 9.0 (broad singlet) |

| Protons α to Azo group | Azo compounds | 3.5 - 4.5 |

| Protons α to Hydroperoxide | tert-Butyl hydroperoxide | Not directly applicable, but protons on adjacent carbons are influenced. |

| Butyl Group Protons | Butane derivatives | 0.9 - 1.7 |

| Propyl Group Protons | Propane derivatives | 0.9 - 1.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moiety Analogs

| Functional Group | Analogous Compound | Typical Chemical Shift (ppm) |

| Carbon α to Azo group | Azo compounds | 60 - 80 |

| Carbon α to Hydroperoxide | tert-Butyl hydroperoxide | ~70 |

| Butyl Group Carbons | Butane derivatives | 10 - 40 |

| Propyl Group Carbons | Propane derivatives | 10 - 40 |

Chromatographic Methods for Purity Assessment and Product Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment and analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of organic peroxides. nih.gov A reversed-phase HPLC method, often coupled with a UV detector, can be used to quantify the compound. The azo group in this compound should provide a chromophore for UV detection. Post-column derivatization can also be employed to enhance detection sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful tool for identifying and quantifying volatile compounds in a sample. nih.gov For a thermally sensitive compound like this compound, a Programmed Temperature Vaporization (PTV) injector is often used to minimize on-column decomposition. nih.govhzdr.de The mass spectrum provides a molecular fingerprint, aiding in the unequivocal identification of the compound and its degradation products, such as alcohols and ketones. nih.govhzdr.de

Table 3: Chromatographic Methods for the Analysis of Alkyl Hydroperoxides

| Technique | Column Type | Detector | Key Considerations |

| HPLC | Reversed-phase (e.g., C18) | UV, Refractive Index, Electrochemical | Gradient elution may be required for complex mixtures. Post-column derivatization can improve sensitivity. nih.gov |

| GC/MS | Capillary (e.g., Rxi-5ms) | Mass Spectrometer | PTV injector recommended to prevent thermal decomposition. nih.govhzdr.de Allows for identification of byproducts. |

Techniques for Radical Detection and Quantification

As a free radical initiator, the study of the transient radical species generated from the decomposition of this compound is crucial. ontosight.ai

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or Electron Spin Resonance, ESR) is the most direct method for detecting and identifying free radicals. researchgate.net By studying the hyperfine splitting patterns in the EPR spectrum, the structure of the radical can be determined. For instance, the thermolysis of similar peroxides has been shown to generate alkoxyl and alkyl radicals, which can be directly observed by EPR under steady-state conditions. researchgate.net

Radical Trapping Experiments: In cases where the radicals are too short-lived to be detected directly by EPR, radical trapping techniques are employed. nih.govmdpi.com A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 2-methyl-2-nitrosopropane (B1203614) (MNP), is used to react with the transient radicals to form more stable radical adducts that can be readily detected and characterized by EPR. nih.gov These experiments can confirm the formation of specific radicals, such as peroxyl, alkoxyl, and carbon-centered radicals, during the decomposition of the hydroperoxide. nih.govmdpi.com

Quantitative Analysis of Hydroperoxide Content in Research Samples

Accurate quantification of the hydroperoxide group is essential for determining the concentration and reactivity of this compound solutions.

Titrimetry: Volumetric methods are classic and reliable for peroxide quantification. wikiwand.com Iodometric titration is a common method where the hydroperoxide oxidizes iodide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. nih.gov Another approach is titration with potassium permanganate (B83412) in a sulfuric acid solution, where the endpoint can be detected potentiometrically or visually. evonik.com

Fluorescence Spectroscopy: Certain fluorescence-based assays offer high sensitivity for hydroperoxide detection. acs.orgnih.gov These methods often rely on the oxidation of a non-fluorescent probe by the hydroperoxide to a fluorescent product. nih.gov For example, the Fenton reaction, where the hydroperoxide reacts with ferrous ions to produce hydroxyl radicals, can be coupled with a scavenger that becomes fluorescent upon reacting with the radicals. acs.org

Chemical Exchange Saturation Transfer (CEST): CEST is an emerging and powerful MRI-based technique for detecting and quantifying molecules with exchangeable protons, such as hydroperoxides. nih.govacs.orgnih.gov This method offers a non-invasive way to detect hydroperoxides in aqueous solutions with high sensitivity, providing a significant signal amplification compared to direct NMR detection. nih.govacs.orgnih.govresearchgate.net

Table 4: Methods for Quantitative Hydroperoxide Analysis

| Method | Principle | Detection | Advantages |

| Iodometric Titration | Oxidation of I⁻ to I₂, followed by titration with Na₂S₂O₃. nih.gov | Starch indicator (blue to colorless) or potentiometric. | Simple, well-established. nih.gov |

| Permanganate Titration | Oxidation of the hydroperoxide by KMnO₄. evonik.com | Visual (pink endpoint) or potentiometric. evonik.com | Direct titration. evonik.com |

| Fluorescence Spectroscopy | Oxidation of a fluorogenic probe. nih.govrsc.org | Fluorescence intensity. nih.govrsc.org | High sensitivity. acs.orgnih.gov |

| CEST | Saturation transfer from hydroperoxide protons to water protons. nih.govacs.org | MRI signal change. nih.govacs.org | Non-invasive, high signal amplification. nih.govacs.orgnih.gov |

Computational and Theoretical Investigations of 2 Butylazo 2 Propyl Hydroperoxide

Quantum Chemical Calculations

Density Functional Theory (DFT) and Ab Initio (e.g., MP2) Methods for Electronic Structure and Bonding Analysis

No dedicated studies employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to specifically analyze the electronic structure and bonding of 2-Butylazo-2-propyl hydroperoxide were identified in the available literature. While DFT and MP2 are powerful tools for such analyses in other azo compounds and hydroperoxides, their application to this particular molecule has not been documented in published research.

Conformational Studies and Energetics of the Compound

Specific conformational studies and detailed energetic analyses of the different possible conformers of this compound are not available in the scientific literature. Such studies are crucial for understanding the molecule's stability and reactivity, but it appears this research has not been conducted or published.

Reaction Pathway Modeling and Transition State Analysis

Prediction of Decomposition Products and Rates

While it is known experimentally that this compound decomposes to generate radicals, there are no published computational studies that model the reaction pathways of this decomposition. Consequently, there are no theoretically predicted decomposition products or calculated reaction rates based on computational modeling for this specific compound.

Mechanistic Insights into Radical Formation and Reactivity

The mechanism of radical formation from this compound has not been elucidated through computational methods in any available research. Transition state analyses, which are fundamental to understanding reaction mechanisms and predicting reactivity, have not been reported for the decomposition of this compound.

Molecular Dynamics Simulations in Reaction Environments

No studies utilizing molecular dynamics (MD) simulations to investigate the behavior of this compound within a reaction environment were found. MD simulations would provide valuable insights into the compound's interactions with solvents and other reactants on a molecular level, but this area remains unexplored for this specific hydroperoxide.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research into the synthesis of 2-Butylazo-2-propyl hydroperoxide is focused on developing novel routes that offer higher efficiency and greater selectivity. Current methods for synthesizing similar azo initiators often involve multiple steps. For instance, the synthesis of water-soluble azo initiators from 2,2'-azodiisobutyronitrile (AIBN) requires a three-step process: reaction with aromatic alcohols, hydrolysis of the resulting bisiminoesters, and finally, regioselective sulfonation. mdpi.com A key goal is to streamline these processes, potentially through one-pot reactions or the use of more efficient catalysts.

A promising area of exploration is the use of heterogeneous catalysts, which can simplify product isolation and catalyst recycling. For example, the synthesis of azo coumarin (B35378) dyes has been successfully demonstrated using Amberlyst-15, a cation exchange resin, as a recyclable catalyst. nih.gov This approach avoids the use of strong, corrosive acids like sulfuric and hydrochloric acid, leading to a more environmentally friendly process with high yields. nih.gov Similarly, nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been used for the solvent-free synthesis of azo dyes, offering a rapid, green, and cost-effective alternative to traditional methods. researchgate.net Adapting such solid acid catalysts for the synthesis of this compound could significantly enhance the efficiency and sustainability of its production.

Table 1: Comparison of Catalysts in Azo Compound Synthesis

| Catalyst | Synthesis Method | Advantages |

| Traditional (e.g., H2SO4, HCl) | Diazotization and azo coupling | Established method |

| Amberlyst-15 nih.gov | Heterogeneous catalysis | Reusable, avoids strong acids, high yields |

| Nano BF3·SiO2 researchgate.net | Solvent-free, grinding | Rapid, environmentally benign, cost-effective |

Exploration of New Catalytic Systems for Controlled Radical Generation and Reaction Control

The primary function of this compound is as a radical initiator, releasing radicals upon decomposition to trigger polymerization. ontosight.ai A significant area of future research lies in the development of new catalytic systems to control this radical generation process with greater precision. The decomposition rate of azo initiators is typically dependent on temperature. sigmaaldrich.com By incorporating catalysts, it may be possible to initiate decomposition at lower temperatures or to switch the radical generation on and off with external stimuli.

Transition metal complexes are a key focus for this research. For example, in atom transfer radical polymerization (ATRP), a transition metal catalyst is used to reversibly generate radicals from an alkyl halide initiator, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. wikipedia.org Similar principles could be applied to this compound. The presence of the hydroperoxide group offers an additional site for catalytic activation. For instance, cobalt complexes have been shown to generate radicals from hydroperoxides. mdpi.com The development of catalysts that can selectively interact with either the azo or the hydroperoxide group could lead to dual-functional initiators with highly tunable reactivity.

Expansion of Applications in Specialty Chemical Synthesis and Functional Materials

While this compound is used in the production of coatings, adhesives, and resins, future research aims to expand its application into more specialized areas. ontosight.ai The ability to generate two different types of radicals upon decomposition—a carbon-centered radical from the azo group and an oxygen-centered radical from the hydroperoxide group—makes it a versatile tool for creating complex polymer architectures.

One emerging application is in the synthesis of block copolymers. By carefully controlling the decomposition of the two functional groups, it may be possible to sequentially initiate the polymerization of different monomers, leading to the formation of block copolymers with unique properties. Another potential application is in the surface modification of materials. The reactive radicals generated from this compound can be used to graft polymer chains onto the surface of a substrate, thereby altering its properties, such as hydrophilicity, biocompatibility, or adhesion. Furthermore, its use as an initiator in emulsion polymerization could lead to the production of stable latexes for a variety of applications. mdpi.com

Integration with Green Chemistry Principles for Sustainable Synthetic Methodologies

A major trend in chemical synthesis is the integration of green chemistry principles to develop more sustainable processes. Future research on this compound will undoubtedly focus on making its synthesis and application more environmentally friendly. This includes the development of solvent-free reaction conditions, the use of recyclable catalysts, and the minimization of waste.

The use of solid acid catalysts, as mentioned previously, is a key step in this direction. nih.govresearchgate.net Another approach is to explore the use of alternative, greener solvents. For example, the synthesis of some azo compounds has been demonstrated in aqueous media. mdpi.com Furthermore, research into the degradation of azo compounds is also important from an environmental perspective. Studies on the thermal degradation of azobenzene (B91143) dyes have shown that they decompose into nitrogen gas and aromatic free radicals. researchgate.net Understanding the degradation pathways of this compound and its byproducts will be crucial for assessing its environmental impact and developing strategies for its safe disposal or recycling. The use of green synthesized nanoparticles for the degradation of azo dyes under solar irradiation presents a promising sustainable approach for wastewater treatment. chalcogen.ro

Advanced Computational Modeling for Predictive Research and Material Design

Advanced computational modeling is becoming an increasingly powerful tool in chemical research, enabling scientists to predict the properties and reactivity of molecules and to design new materials with desired functionalities. In the context of this compound, computational modeling can be used to:

Predict Decomposition Kinetics: Thermogravimetric analysis of similar azo-peroxyesters has been used to study their decomposition kinetics. researchgate.net Computational models, such as those based on the Frank-Kamenetskii model, can be used to predict the thermal stability and self-accelerating decomposition temperature of this compound, which is crucial for its safe handling and storage. cip.com.cn

Simulate Radical Reactions: Quantum mechanics simulations can provide detailed insights into the mechanism of radical reactions. nih.gov These models can be used to predict the types of radicals generated from this compound and their reactivity towards different monomers. This information can be used to design polymerization processes that yield polymers with specific microstructures and properties.

Design Novel Initiators: Computational tools can be used to design new radical initiators with tailored properties. rsc.org By systematically modifying the structure of this compound in silico, it is possible to screen for new compounds with enhanced initiation efficiency, lower decomposition temperatures, or improved solubility in specific solvents.

Q & A

How can the thermal decomposition kinetics of 2-Butylazo-2-propyl hydroperoxide be accurately determined under varying experimental conditions?

Methodological Answer:

To study decomposition kinetics, monitor oxygen absorption rates and hydroperoxide concentration changes over time using techniques like iodometric titration or UV-Vis spectroscopy. For example:

- First-order vs. second-order kinetics : At high initial hydroperoxide concentrations (e.g., >1 M), plot inverse concentration vs. time for second-order behavior. At lower concentrations, use log concentration vs. time plots to confirm first-order dependence .

- Temperature dependence : Conduct experiments at multiple temperatures (e.g., 85°C, 95°C, 106°C) to calculate activation energies via the Arrhenius equation. For analogous hydroperoxides, activation energies range from 16.8 kcal/mol (maximum rate) to 32.8 kcal/mol (first-order decomposition) .

What experimental strategies are recommended to resolve contradictions in reported activation energies for hydroperoxide decomposition?

Methodological Answer:

Discrepancies in activation energies often arise from differences in experimental conditions (e.g., concentration, solvent, or measurement techniques). To address this:

- Isolate variables : Compare decomposition rates under identical solvent systems and concentrations. For example, cyclohexenyl hydroperoxide exhibits first-order behavior in dilute solutions but shifts to second-order at higher concentrations due to association effects .

- Standardize protocols : Use calibrated oxygen absorption apparatus and replicate conditions from prior studies (e.g., 85°C, 1.09 M initial hydroperoxide) to validate reproducibility .

How should this compound be stored to prevent unintended decomposition or hazardous reactions in a laboratory setting?

Methodological Answer:

- Temperature control : Store in a freezer (-20°C) in tightly sealed, explosion-proof containers to minimize thermal degradation .

- Safety protocols : Use grounded metal containers during transfers to prevent static discharge. Employ non-sparking tools and explosion-proof electrical equipment in storage areas .

- Stabilization : Add inhibitors like chelating agents (e.g., EDTA) if long-term storage is required, as hydroperoxides are prone to auto-oxidation .

What analytical techniques are most effective for quantifying hydroperoxide concentrations during catalytic asymmetric synthesis reactions?

Methodological Answer:

- Spectrophotometry : Measure absorbance at 560 nm using ferrous oxidation-xylenol orange (FOX) assays, as validated for lipid hydroperoxides in catalytic systems .

- Chromatography : Use HPLC with UV detection (e.g., 220–280 nm) to separate and quantify hydroperoxides from reaction byproducts. Calibrate with known standards like cumene hydroperoxide .

- Titration : Iodometric titration remains a cost-effective method for bulk quantification, though it lacks specificity for complex mixtures .

How can researchers differentiate between first-order and second-order decomposition kinetics of hydroperoxides in solvent-based systems?

Methodological Answer:

- Data plotting :

- Variable isolation : Conduct experiments at varying initial concentrations. For example, 1,4-dimethylcyclohexanone hydroperoxide transitions from first- to second-order kinetics as concentration increases .

What precautions are critical when designing experiments involving this compound to ensure reproducibility and safety?

Methodological Answer:

- Controlled atmosphere : Perform reactions under inert gas (N₂/Ar) to exclude moisture and oxygen, which can alter decomposition pathways .

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track hydroperoxide consumption and intermediate formation .

- Hazard mitigation : Pre-cool reagents to 0–4°C before mixing to suppress exothermic side reactions. Document pressure changes in sealed reactors to detect unexpected gas evolution .

How do structural modifications of hydroperoxides (e.g., alkyl chain length) influence their reactivity in oxidation reactions?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., tert-butyl groups) reduce decomposition rates by stabilizing the transition state. For example, tert-butyl hydroperoxide decomposes 30% slower than cumene hydroperoxide under identical conditions .

- Electron-withdrawing groups : Nitro or carbonyl substituents increase electrophilicity, accelerating radical initiation. Compare activation energies for substituted vs. unsubstituted hydroperoxides via DSC (Differential Scanning Calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.